Oxolan-2-yl(4-phenylphenyl)methanol
Description
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Properties
IUPAC Name |
oxolan-2-yl-(4-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16-18H,4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDATJNGMDTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Oxolan-2-yl(4-phenylphenyl)methanol, with the molecular formula and a molecular weight of 254.33 g/mol, is a compound that has garnered attention in various research applications due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Oxolan-2-yl-(4-phenylphenyl)methanol
- Molecular Structure : The compound consists of an oxolane ring attached to a phenyl group, which is further substituted with another phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.33 g/mol |
| Purity | ≥95% |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, flavonols synthesized in related research demonstrated potent inhibitory effects on human non-small cell lung cancer (A549) cells. The most effective compound showed an IC50 value of , indicating that structural modifications can greatly influence biological activity .
The mechanism by which this compound may exert its biological effects can be hypothesized based on known activities of structurally similar compounds:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, suggesting that this compound may also activate caspase-dependent pathways.
- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Methanol Poisoning Context
While not directly related to this compound, studies on methanol poisoning provide insight into the biological implications of methanol derivatives:
- Clinical Cases : A report detailing six cases of methanol poisoning highlighted severe metabolic acidosis and visual impairments due to methanol ingestion. This underscores the toxicological relevance of methanol derivatives in clinical settings .
- Management Strategies : Treatments such as fomepizole and ethanol are utilized to mitigate methanol toxicity by inhibiting alcohol dehydrogenase (ADH), thus preventing the formation of toxic metabolites like formaldehyde and formic acid .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Unknown | TBD | TBD |
| Compound 6l (Flavonol) | Anticancer | 0.46 ± 0.02 | Apoptosis via caspase pathway |
| 5-Fluorouracil (Control) | Anticancer | 4.98 ± 0.41 | DNA synthesis inhibition |
Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliary
One of the prominent applications of Oxolan-2-yl(4-phenylphenyl)methanol is in asymmetric synthesis . It serves as a chiral auxiliary, which is crucial for the synthesis of enantiomerically pure compounds. Chiral auxiliaries help in controlling the stereochemistry of reactions, thereby facilitating the production of specific isomers that are often required in pharmaceuticals and agrochemicals. The presence of the oxolane ring contributes to the compound's ability to stabilize transition states during chemical reactions, enhancing selectivity and yield.
Electrochemical Fluorination
This compound has been investigated for its potential in electrochemical fluorination processes. This method is significant in organic synthesis, allowing for the introduction of fluorine atoms into organic molecules. Fluorinated compounds are valuable in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The compound's structure may facilitate the formation of reactive intermediates necessary for effective fluorination reactions .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit microbial growth could be attributed to its structural features that interact with microbial cell membranes or metabolic pathways. This application is particularly relevant given the rising concern over antibiotic resistance and the need for novel antimicrobial substances .
Insect Antifeedant Activity
In addition to its antimicrobial properties, this compound has shown potential as an insect antifeedant . Compounds with antifeedant properties can deter insects from feeding on plants, offering a natural alternative to synthetic pesticides. This application is significant in agricultural practices aimed at protecting crops without harming beneficial organisms or the environment .
Biological Buffering Agent
This compound is also utilized as a non-ionic organic buffering agent in biological research, particularly in cell cultures where maintaining pH within specific ranges (6–8.5) is crucial for optimal cell growth and function . This application highlights its versatility beyond traditional chemical synthesis.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
